molecular formula C14H10O4S B14518808 9-Hydroxyanthracene-2-sulfonic acid CAS No. 62581-73-1

9-Hydroxyanthracene-2-sulfonic acid

Cat. No.: B14518808
CAS No.: 62581-73-1
M. Wt: 274.29 g/mol
InChI Key: CDBVQJYCDFQBLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Hydroxyanthracene-2-sulfonic acid is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group at the 9th position and a sulfonic acid group at the 2nd position on the anthracene ring. It is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxyanthracene-2-sulfonic acid typically involves the sulfonation of anthracene followed by hydroxylation. The sulfonation process can be carried out using oleum (fuming sulfuric acid) at elevated temperatures (140-160°C), resulting in the formation of anthracene-2-sulfonic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves stringent control of temperature, pressure, and reagent concentrations to achieve consistent results.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 9-Hydroxyanthracene-2-sulfonic acid involves its interaction with molecular targets through redox reactions. The compound can undergo proton-coupled electron transfer (PCET) reactions, which play a crucial role in its biological activity. In the context of anticancer research, it targets key cellular proteins such as kinases, topoisomerases, and telomerases, inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 9-Hydroxyanthracene-2-sulfonic acid is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

62581-73-1

Molecular Formula

C14H10O4S

Molecular Weight

274.29 g/mol

IUPAC Name

9-hydroxyanthracene-2-sulfonic acid

InChI

InChI=1S/C14H10O4S/c15-14-12-4-2-1-3-9(12)7-10-5-6-11(8-13(10)14)19(16,17)18/h1-8,15H,(H,16,17,18)

InChI Key

CDBVQJYCDFQBLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC(=CC3=C2O)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.